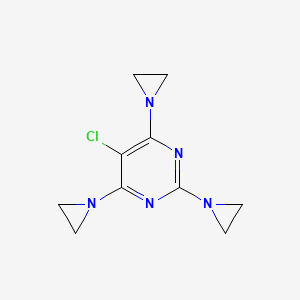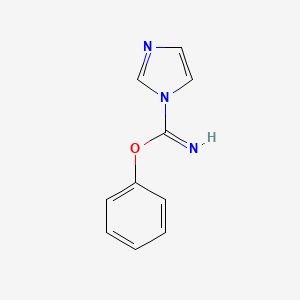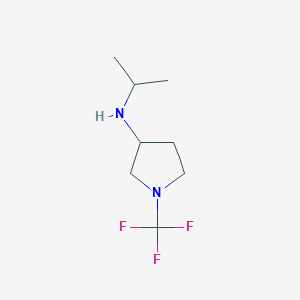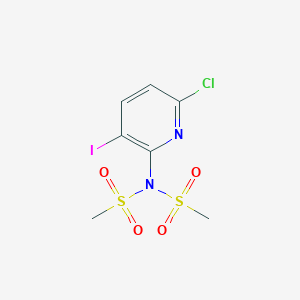
N-(6-Chloro-3-iodopyridin-2-yl)-N-(methylsulfonyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and iodine atoms, as well as sulfonamide groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and iodine atoms onto the pyridine ring.
Sulfonation: Attachment of sulfonyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could potentially target the halogenated pyridine ring.
Substitution: The halogen atoms (chlorine and iodine) on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
N-(6-chloro-3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The chlorine and iodine atoms might enhance binding affinity to certain proteins or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-chloro-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide
- N-(3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide
Uniqueness
N-(6-chloro-3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide is unique due to the specific combination of chlorine and iodine substitutions on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H8ClIN2O4S2 |
|---|---|
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
N-(6-chloro-3-iodopyridin-2-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8ClIN2O4S2/c1-16(12,13)11(17(2,14)15)7-5(9)3-4-6(8)10-7/h3-4H,1-2H3 |
Clé InChI |
IEQPYEHIGOWSDR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(C1=C(C=CC(=N1)Cl)I)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


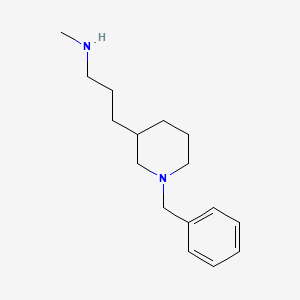
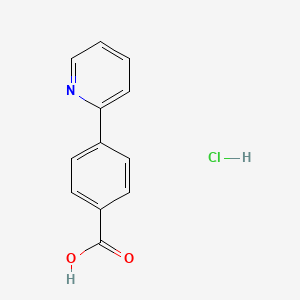
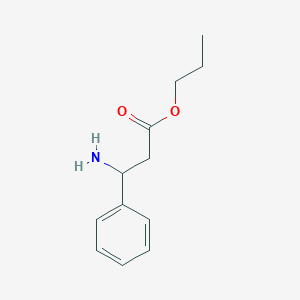
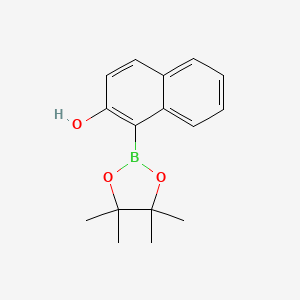


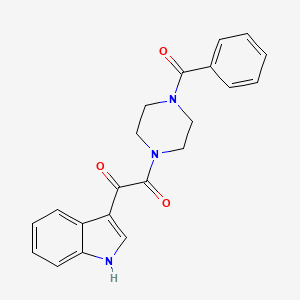
![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
